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Compound of Interest

Compound Name:
N-[(4-

bromophenyl)methyl]acetamide

CAS No.: 90561-76-5

Cat. No.: B3023397

Get Quote

Application Note: Comprehensive Characterization of N-[(4-bromophenyl)methyl]acetamide

Introduction & Compound Profile
N-[(4-bromophenyl)methyl]acetamide, also known as N-(4-bromobenzyl)acetamide, is a

critical intermediate in the synthesis of bioactive benzylamine derivatives and receptor ligands.

[1][2]

CRITICAL DISTINCTION: Researchers frequently confuse this compound with its aniline

analog, N-(4-bromophenyl)acetamide (4'-bromoacetanilide, CAS 103-88-8).[1][2] The key

structural difference is the methylene (-CH₂-) bridge between the phenyl ring and the nitrogen

atom.[1][2] This guide focuses strictly on the benzyl derivative (CAS 90561-76-5).[1][2]
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Property Specification Notes

IUPAC Name

N-[(4-

bromophenyl)methyl]acetamid

e

CAS Number 90561-76-5 Distinct from 103-88-8

Formula C₉H₁₀BrNO

Molecular Weight 228.09 g/mol

Appearance White to off-white solid

Solubility DMSO, Methanol, DCM Limited solubility in water

Analytical Workflow Strategy
The following diagram illustrates the logical flow for full characterization, ensuring differentiation

from impurities and analogs.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023397?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Crude/Isolated Sample

1H & 13C NMR
(Structural Backbone)

FT-IR
(Functional Groups)

Methylene Signal
@ ~4.3 ppm?

HPLC-UV
(Purity >98%)

LC-MS/GC-MS
(Isotopic Pattern 79Br/81Br)

M+H 228/230
(1:1 Ratio)?

DSC/Melting Point
(Thermal Profile)

No (Aniline analog?)

Yes (Benzyl confirmed)

Pass

Click to download full resolution via product page

Figure 1: Analytical decision tree emphasizing the critical methylene bridge verification step.

Method 1: Structural Elucidation (NMR
Spectroscopy)[2]
Objective: Confirm the presence of the benzyl methylene group to rule out aniline derivatives.

[1][2]
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Protocol
Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d₆. (CDCl₃ is acceptable, but DMSO

prevents amide proton exchange).[1][2]

Instrument: 400 MHz or higher.

Parameters: 16 scans, 30°C, relaxation delay (D1) ≥ 1.0s.

Expected Data & Interpretation
Moiety Shift (δ, ppm) Multiplicity Integration

Diagnostic
Value

-NH- 8.30 – 8.45 Triplet (br) 1H

Coupling to CH₂

confirms benzyl

structure.[1][2]

Ar-H 7.40 – 7.55 Doublet (AA'BB') 2H Ortho to Br.[1][2]

Ar-H 7.15 – 7.25 Doublet (AA'BB') 2H
Ortho to CH₂.[1]

[2]

-CH₂- 4.20 – 4.35 Doublet 2H

CRITICAL:

Differentiates

from acetanilide

(no CH₂).[1][2]

-CH₃ 1.85 – 1.95 Singlet 3H
Acetyl methyl

group.[1][2]

Expert Insight: If the NH signal appears as a singlet and the CH₂ doublet is missing, you have

likely synthesized or purchased the wrong compound (4'-bromoacetanilide).[1][2]

Method 2: Purity & Mass Analysis (LC-MS)
Objective: Verify molecular weight and bromine isotopic signature.

LC Conditions
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 2.1 mm, 1.8 µm).[1][2]
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Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

Gradient: 5% B to 95% B over 10 minutes.

Flow Rate: 0.3 mL/min.[1][2]

Detection: UV @ 254 nm (aromatic) and 210 nm (amide).[1][2]

MS Parameters (ESI+)
Ionization: Electrospray Positive (ESI+).[1][2]

Scan Range: 100–500 m/z.[1][2]

Key Signals:

[M+H]⁺: Doublet at 228.0 and 230.0 m/z.[1][2]

Ratio: The intensity ratio of 228:230 must be approximately 1:1 due to natural abundance

of ⁷⁹Br and ⁸¹Br isotopes.[1][2]

Fragmentation: Loss of acetyl group (M-43) may be observed at higher cone voltages.[1]

[2]

Method 3: Infrared Spectroscopy (FT-IR)[2]
Objective: Confirm functional group integrity (Amide I/II).

Protocol
Method: ATR (Attenuated Total Reflectance) on neat solid.[1][2]

Resolution: 4 cm⁻¹.[1][2]

Scans: 16–32.[1][2]

Diagnostic Bands
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3280–3300 cm⁻¹: N-H stretch (secondary amide).

1640–1655 cm⁻¹: Amide I band (C=O stretch). Strongest diagnostic peak.

1540–1560 cm⁻¹: Amide II band (N-H bend/C-N stretch).[1][2]

1010–1070 cm⁻¹: Aryl-Br stretch (often weak, but distinct in fingerprint region).[1][2]

Quality Control Summary Specification
Test Acceptance Criteria Method Ref

Appearance
White to off-white crystalline

powder
Visual

Identification A (NMR)
Conforms to structure; CH₂

doublet present
Method 1

Identification B (MS)
[M+H]⁺ 228/230 m/z (1:1

pattern)
Method 2

Purity (HPLC) ≥ 98.0% (Area %) Method 2

Melting Point
Report Value (Distinct from

167°C)
DSC/Capillary

Troubleshooting & Expert Tips
Impurity Alert (4-Bromobenzylamine): If the reaction was incomplete, you will see a broad

amine peak in IR (~3300-3400 doublet) and a distinct shift in HPLC retention time.[1][2]

Solubility Issues: This compound is lipophilic.[1][2] Do not use pure water for sample prep;

use 50:50 Water:MeCN or pure Methanol.[1][2]

Water Content: The amide nitrogen can hydrogen bond with water.[1][2] Ensure the sample

is dried (vacuum oven, 40°C) before DSC analysis to avoid broad endotherms.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]

2. PubChemLite - N-(4-{[(4-bromophenyl)methyl]amino}phenyl)acetamide (C15H15BrN2O)
[pubchemlite.lcsb.uni.lu]

3. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
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Available at: [https://www.benchchem.com/product/b3023397/docs#analytical-methods-for-n-
4-bromophenyl-methyl-acetamide-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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